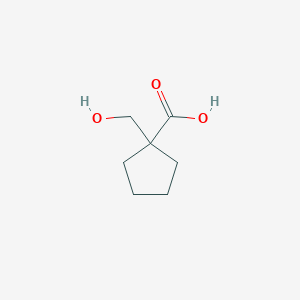

1-(ヒドロキシメチル)シクロペンタンカルボン酸

説明

Synthesis Analysis

The synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its derivatives involves a variety of strategies aimed at introducing functional groups and modifying the cyclopentane core. For instance, cyclopentane-1,3-diones serve as novel isosteres for the carboxylic acid functional group, demonstrating the versatility of cyclopentane derivatives in synthetic chemistry (Ballatore et al., 2011). Additionally, the stereocontrolled synthesis of 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane highlights the importance of stereochemistry in the synthesis of cyclopentane derivatives (Chang et al., 1994).

Molecular Structure Analysis

The molecular structure of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its analogs has been extensively studied to understand their conformational preferences and reactivity patterns. The crystal structures of related cyclopentanecarboxylic acids reveal patterns of supramolecular self-assembly, which are crucial for understanding the physical properties and potential applications of these compounds (Kălmăn et al., 2002).

Chemical Reactions and Properties

Cyclopentane derivatives, including 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid, undergo a range of chemical reactions that highlight their reactivity and functional group transformations. The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids showcases the selective transformations of functional groups in cyclopentane derivatives (Avenoza et al., 1999). Additionally, the synthesis of novel 1,2,3-trisubstituted cyclopentane derivatives illustrates the potential for creating complex molecules from simple cyclopentane precursors (Imagawa et al., 1981).

Physical Properties Analysis

The physical properties of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and related compounds are influenced by their molecular structure. Studies on the synthesis and crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the impact of the cyclopentane ring on the physical properties of these compounds (Abele et al., 1999).

Chemical Properties Analysis

The chemical properties of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid are characterized by its reactivity towards various chemical transformations. The ring-closing metathesis-based synthesis of cyclohex-1-ene-carboxylic acid derivatives highlights the chemical versatility of cyclopentane-based compounds (Cong & Yao, 2006). Furthermore, the regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid showcases the strategic manipulation of cyclopentane derivatives for the synthesis of complex molecules (Estieu et al., 1998).

科学的研究の応用

- 用途: プラットフォームケミカルとして、HMFCAは、2,5-ジホルミルフラン (DFF)、5-ホルミルフルロ酸 (FFCA)、および2,5-フランジカルボン酸 (FDCA)を含む他の貴重な化合物の前駆体として役立ちます。 これらの化合物は、バイオ燃料、プラスチック、医薬品に使用されています .

- 用途: 極めて放射線耐性の細菌であるDeinococcus wulumuqiensis R12は、HMFをHMFCAに変換する際に優れた触媒性能を示します。 さらに、これらの細胞は、構造的に多様な他のアルデヒドを対応する酸に選択的に酸化することができ、幅広い基質範囲とバイオテクノロジーおよび有機化学における潜在的な用途を示しています .

- 用途: 研究者は、HMFCAを他の化合物の合成のための出発物質として使用してきました。例えば、適切な反応により無水マレイン酸 (MA)または2,5-ビス(ヒドロキシメチル)フラン (BHMF)に変換できます。 これらの誘導体は、高分子化学および材料科学において用途があります .

- 用途: 研究者は、1-エチル-3-メチルイミダゾリン-2-イリデンカルベンが、HMFの自己縮合を触媒して、高い変換率と選択率で5,5'-ジヒドロキシメチルフロインを形成できることを発見しました。 この発見は、グリーンケミストリーおよび持続可能なプロセスにおける潜在的な用途を強調しています .

- 用途: HMFCA誘導体は、医薬品または生物活性分子の合成における中間体として役立ちます。 研究者は、創薬および開発におけるその可能性を探求し続けています .

- 用途: 研究者は、HMFCA由来のモノマーを組み込むことで、特性を調整した新規ポリマーを作成することができます。 これらの材料は、コーティング、接着剤、およびその他の産業分野で用途があります .

バイオマス由来プラットフォームケミカル

生物触媒作用と全細胞生物触媒

有機合成

イオン液体化学

医薬品中間体

材料科学と高分子化学

作用機序

Target of Action

Hydroxymethyl groups in other compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the hydroxymethyl group may play a role in its interaction with its targets, potentially influencing their activity or function .

Biochemical Pathways

Compounds with hydroxymethyl groups have been shown to participate in various biochemical pathways, including those involved in energy production and protein synthesis .

Pharmacokinetics

The presence of the hydroxymethyl group could potentially influence these properties, as it has been shown to enhance water solubility in other compounds .

Result of Action

Hydroxymethyl groups in other compounds have been associated with various biological effects, such as increased protein synthesis and enhanced cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVXBPRKNYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)